5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine
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Overview
Description
5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromine, fluorine, and methyl groups attached to the phenyl ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine, fluorine, and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiazole with 6-bromo-2-fluoro-3-methylbenzaldehyde in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, fluorine, and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-6-fluoro-3-methylphenyl)thiazol-2-amine
- 4-Bromo-6-fluorobenzo[d]thiazol-2-amine
Uniqueness
5-(6-Bromo-2-fluoro-3-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the phenyl ring. The combination of bromine, fluorine, and methyl groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8BrFN2S |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-(6-bromo-2-fluoro-3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H8BrFN2S/c1-5-2-3-6(11)8(9(5)12)7-4-14-10(13)15-7/h2-4H,1H3,(H2,13,14) |
InChI Key |
XQHPSWYPBRPGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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